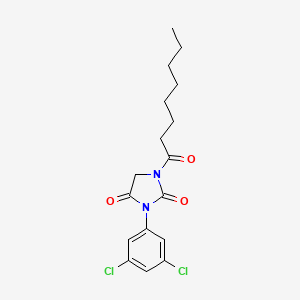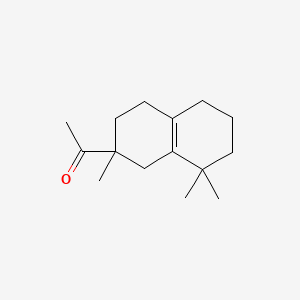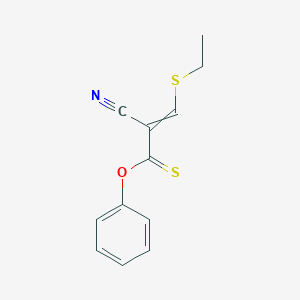
O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate is an organic compound characterized by the presence of a phenyl group, a cyano group, and an ethylsulfanyl group attached to a prop-2-enethioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate typically involves the reaction of a phenyl-substituted compound with a cyano group and an ethylsulfanyl group under specific conditions. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the ethylsulfanyl group can participate in nucleophilic reactions. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and the presence of other reagents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate: Similar structure but with a benzyl group instead of a phenyl group.
2-Cyano-3-(ethylsulfanyl)prop-2-enethioate: Lacks the phenyl group, making it less complex.
Uniqueness
O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate is unique due to the presence of the phenyl group, which can influence its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
90279-72-4 |
|---|---|
Molekularformel |
C12H11NOS2 |
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
O-phenyl 2-cyano-3-ethylsulfanylprop-2-enethioate |
InChI |
InChI=1S/C12H11NOS2/c1-2-16-9-10(8-13)12(15)14-11-6-4-3-5-7-11/h3-7,9H,2H2,1H3 |
InChI-Schlüssel |
HCWBXSPNDIYRDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC=C(C#N)C(=S)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Di([1,1'-biphenyl]-4-yl)iodanium bromide](/img/structure/B14363158.png)
![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)

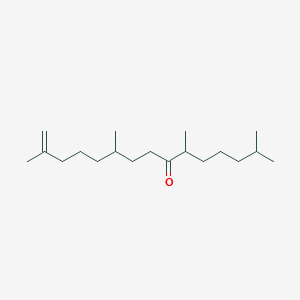
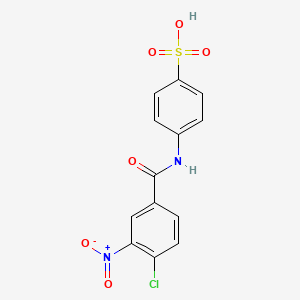
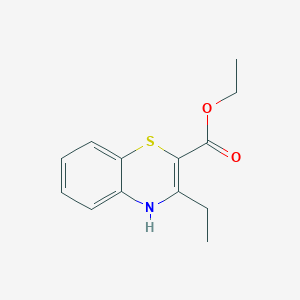
![7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione](/img/structure/B14363200.png)
![2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14363213.png)
![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)
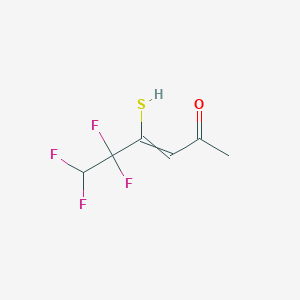
![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)
